Senna

Description

Properties

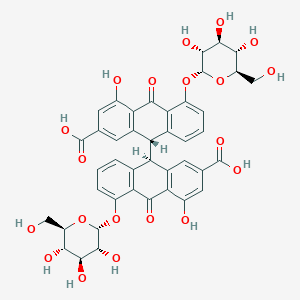

IUPAC Name |

(9R)-9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26-,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQVTOJGNYVQEO-KGFNBKMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H38O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023576 | |

| Record name | Sennoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Senna (powdered) is a yellow-brown powder with a slight odor and taste. (NTP, 1992), Solid | |

| Record name | SENNA (POWDERED) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sennoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | SENNA (POWDERED) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8013-11-4, 81-27-6 | |

| Record name | SENNA (POWDERED) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sennoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senna | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008013114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sennoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Senna Powder | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F1O30GVXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sennoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

392 °F approximately (decomposes) (NTP, 1992), 220 - 243 °C | |

| Record name | SENNA (POWDERED) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sennoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Phytochemical Landscape of Senna alexandrina: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the phytochemical profile of Senna alexandrina, a plant with a long history of medicinal use. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the plant's chemical constituents, established analytical protocols, and known mechanisms of action.

This compound alexandrina, commonly known as this compound, is a well-documented medicinal plant, primarily recognized for its laxative properties. These effects are attributed to a class of compounds known as anthraquinone glycosides, particularly sennosides A and B. However, the plant's chemical composition is far more complex, featuring a diverse array of flavonoids, phenolic acids, and other secondary metabolites that contribute to its overall bioactivity. This guide summarizes the current state of knowledge on the phytochemical profile of S. alexandrina and provides detailed methodologies for its analysis.

Quantitative Phytochemical Profile

The concentration of phytochemicals in this compound alexandrina can vary depending on the plant part, geographical origin, and harvesting time. The following tables summarize the quantitative data reported in the scientific literature for key phytochemical classes.

Anthraquinones and Sennosides

The most prominent bioactive compounds in this compound alexandrina are the dianthrone glycosides, sennosides A and B. These are considered the primary agents responsible for the plant's laxative effects.[1][2] Upon ingestion, they are metabolized by gut bacteria into the active aglycone, rhein-anthrone.[3]

| Compound | Plant Part | Concentration (% w/w) | Reference |

| Total Sennosides | Leaves | 1.08 - 1.76 | [1][4] |

| Total Sennosides | Pods | 1.43 - 2.62 | |

| Total Sennosides | Flowers | 0.08 - 0.15 | |

| Sennoside A | Leaves | 1.83 | |

| Sennoside A | Pods | 1.22 | |

| Sennoside B | Leaves | 1.83 | |

| Sennoside B | Pods | 2.7 |

Flavonoids and Total Phenolic Content

This compound alexandrina is also a rich source of flavonoids and other phenolic compounds, which are known for their antioxidant properties.

| Compound/Parameter | Plant Part | Method | Concentration | Reference |

| Total Flavonoid Content | Leaves (Water Extract) | Spectrophotometric (Quercetin equivalent) | Not specified in mg/g | |

| Total Flavonoid Content | Leaves (NADES Extract) | Spectrophotometric (Quercetin equivalent) | Not specified in mg/g | |

| Total Phenolic Content | Leaves (Water Extract) | Folin-Ciocalteu (Gallic Acid Equivalent) | 318.2 mg GAE/g | |

| Total Phenolic Content | Leaves (NADES Extract) | Folin-Ciocalteu (Gallic Acid Equivalent) | 296.8 mg GAE/g | |

| Alkaloids | Fruit Extract | UV-Visible Spectroscopy | 0.483 mg/g | |

| Flavonoids | Leaf Extract | UV-Visible Spectroscopy | 0.616 mg/g |

Experimental Protocols

Accurate quantification of the phytochemicals in this compound alexandrina is crucial for quality control and drug development. The following are detailed protocols for the analysis of key compounds.

High-Performance Liquid Chromatography (HPLC) for Sennoside A and B Quantification

This method provides a precise and reproducible means of quantifying sennosides A and B.

1. Sample Preparation:

-

Weigh 1.0 g of powdered this compound alexandrina leaves or pods.

-

Extract with 20 mL of methanol.

-

Filter the extract through a 0.45 µm membrane filter prior to injection.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and 0.5% formic acid in ultra-pure water. Alternatively, an isocratic mobile phase of acetonitrile, water, and phosphoric acid (200:800:1 v/v/v) can be used.

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV detector at 340 nm or 380 nm.

-

Injection Volume: 20 µL.

3. Standardization:

-

Prepare a series of standard solutions of sennoside A and sennoside B of known concentrations (e.g., 6.25, 12.5, 25, 50, 100 µg/mL).

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Quantify the sennosides in the sample by comparing their peak areas to the calibration curve.

Spectrophotometric Determination of Total Flavonoid Content

This method provides an estimation of the total flavonoid content in an extract.

1. Reagents:

-

5% Sodium Nitrite (NaNO₂) solution.

-

10% Aluminum Chloride (AlCl₃) solution.

-

1 M Sodium Hydroxide (NaOH) solution.

-

Quercetin standard solution (1% in methanol).

2. Procedure:

-

Prepare various dilutions of the plant extract in methanol.

-

To 100 µL of each dilution, add 500 µL of distilled water and 100 µL of 5% NaNO₂.

-

After 6 minutes, add 150 µL of 10% AlCl₃.

-

After another 6 minutes, add 200 µL of 1 M NaOH.

-

Measure the absorbance of the mixture at 510 nm using a UV-Vis spectrophotometer against a blank.

3. Calculation:

-

Prepare a standard curve using known concentrations of quercetin.

-

Express the total flavonoid content as mg of quercetin equivalents per gram of dry extract (mg QE/g).

Spectrophotometric Determination of Total Anthraquinone Content

This method is used for the quantification of total anthraquinones.

1. Sample Preparation:

-

Boil 2g of ground, dried plant material in 200ml of water at 90-95°C for 7 hours.

-

Alternatively, use Soxhlet extraction with ethanol (70%, 80%, or 95%).

-

Evaporate the solvent and re-dissolve a known weight of the extract in the appropriate solvent.

2. Measurement:

-

Transfer 10 mL of the sample solution to a 100 mL volumetric flask and adjust the volume with the solvent.

-

Measure the absorbance at 325 nm using a UV-Vis spectrophotometer.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound alexandrina are mediated through complex signaling pathways. The laxative effect, in particular, has been a subject of detailed investigation.

Laxative Effect Signaling Pathway

The primary laxative action of this compound alexandrina is initiated by the bacterial metabolism of sennosides into rhein-anthrone in the colon. Rhein-anthrone then triggers a signaling cascade that leads to increased intestinal motility and fluid secretion.

Caption: Mechanism of the laxative effect of this compound alexandrina.

This pathway highlights that rhein-anthrone activates macrophages in the colon to secrete prostaglandin E2 (PGE2). PGE2 then acts on colon epithelial cells to downregulate the expression of aquaporin-3 (AQP3), a water channel protein. This inhibition of water reabsorption, coupled with stimulated intestinal motility, leads to the characteristic laxative effect. The stimulation of motility is also thought to involve calcium channels.

General Experimental Workflow for Phytochemical Analysis

A typical workflow for the phytochemical analysis of this compound alexandrina involves several key stages, from sample preparation to data analysis.

Caption: General workflow for phytochemical analysis of this compound alexandrina.

This guide provides a foundational understanding of the phytochemical profile of this compound alexandrina and the methodologies for its analysis. Further research into the synergistic effects of its various components and their interactions with other biological pathways will continue to unveil the full therapeutic potential of this important medicinal plant.

References

- 1. researchgate.net [researchgate.net]

- 2. An HPLC method to determine sennoside A and sennoside B in Sennae fructus and Sennae folium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicology and carcinogenesis study of this compound in C3B6.129F1-Trp53 tm1Brd N12 haploinsufficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Traditional Medicinal Uses of Senna Plant Extracts: A Technical Guide for Researchers

Abstract

The genus Senna encompasses a group of plants that have been integral to traditional medicine systems worldwide for centuries.[1][2] Notably, extracts from this compound leaves and pods are widely recognized for their potent laxative properties, a characteristic attributed to a class of compounds known as anthraquinone glycosides, primarily sennosides.[3][4] This technical guide provides an in-depth overview of the traditional medicinal applications of this compound plant extracts, with a primary focus on their phytochemical composition, pharmacological mechanisms, and the scientific basis for their therapeutic use. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further investigation and innovation.

Introduction: Historical and Ethnobotanical Significance

This compound alexandrina (synonymous with Cassia angustifolia), commonly known as Alexandrian or Tinnevelly this compound, is a prominent species with a long history of medicinal use.[5] Its application as a laxative dates back to ancient Egyptian, Greek, and Roman civilizations. Traditional preparations typically involve the use of dried leaves and pods, which can be formulated into teas, powders, or other extracts to treat constipation. Beyond its primary use as a purgative, various traditional systems of medicine, including Ayurveda, have employed this compound as a blood purifier and for the management of skin diseases.

Phytochemical Profile: The Active Constituents

The primary bioactive compounds responsible for the medicinal effects of this compound extracts are a group of dianthrone glycosides known as sennosides, with sennosides A and B being the most abundant and pharmacologically significant. These glycosides are inactive in their native form and require metabolic activation in the colon. Other notable phytochemicals present in this compound extracts include flavonoids, tannins, and mucilage, which may contribute to the overall therapeutic profile and modulate the primary laxative effect.

Quantitative Analysis of Sennosides

The concentration of sennosides can vary depending on the plant part, geographical origin, and harvesting time. The following table summarizes the quantitative data on sennoside content in this compound alexandrina.

| Plant Part | Sennoside A Content (%) | Sennoside B Content (%) | Total Sennosides (A+B) (%) | Analytical Method | Reference |

| Pods (S. angustifolia) | - | - | 1.74 - 2.76 | HPLC | |

| Leaves (S. angustifolia) | - | - | 1.07 - 1.19 | HPLC | |

| Leaves (Ethiopian accessions) | - | - | 1.08 - 1.76 (calculated as sennoside B) | Spectrophotometry | |

| Pods (Ethiopian accessions) | - | - | 1.43 - 2.62 (calculated as sennoside B) | Spectrophotometry | |

| Flowers (Ethiopian accessions) | - | - | 0.08 - 0.15 (calculated as sennoside B) | Spectrophotometry |

Mechanism of Action: The Laxative Effect

The laxative effect of this compound extracts is a well-orchestrated process that begins in the colon. The sennosides, being glycosides, are resistant to digestion in the upper gastrointestinal tract and reach the colon intact.

Metabolic Activation by Gut Microbiota

In the colon, the gut microbiota plays a crucial role in metabolizing the sennosides. Bacterial β-glucosidases hydrolyze the sugar moieties of sennosides A and B, leading to the formation of their active metabolite, rhein anthrone. This biotransformation is essential for the pharmacological activity of this compound.

Signaling Pathway of Rhein Anthrone

Rhein anthrone exerts its laxative effect through a dual mechanism: stimulation of colonic motility and alteration of fluid and electrolyte transport across the colonic mucosa.

-

Increased Peristalsis: Rhein anthrone acts as a stimulant, directly irritating the colonic wall to induce contractions of the intestinal muscles. This increased peristalsis accelerates the transit of fecal matter through the colon.

-

Modulation of Fluid Secretion: Rhein anthrone influences the expression of key proteins involved in water and electrolyte balance in the colon. It is believed to upregulate the expression of cyclooxygenase-2 (COX-2) in macrophages, leading to an increase in the production of prostaglandin E2 (PGE2). PGE2, in turn, is associated with a decrease in the expression of aquaporin-3 (AQP3), a water channel protein in the colonic epithelium. This downregulation of AQP3 inhibits water reabsorption from the colon, resulting in increased water content in the feces and a softer stool consistency.

Caption: Signaling pathway of sennosides' laxative action.

Experimental Protocols

This section provides detailed methodologies for the quantification of sennosides in this compound plant material and for the evaluation of the laxative activity of this compound extracts in a preclinical model.

Quantification of Sennosides A and B by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated HPLC method for the determination of sennosides A and B.

4.1.1. Materials and Reagents

-

This compound leaf or pod powder

-

Sennoside A and B reference standards

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Solid-phase extraction (SPE) cartridges (anion exchange)

-

Methanol

4.1.2. Instrumentation

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size)

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

4.1.3. Sample Preparation

-

Accurately weigh 1.0 g of powdered this compound material.

-

Extract with 50 mL of a methanol-water mixture (e.g., 70:30 v/v) in an ultrasonic bath for 30 minutes.

-

Centrifuge the extract at 3000 rpm for 10 minutes and collect the supernatant.

-

Perform solid-phase extraction (SPE) for sample clean-up using an anion exchange cartridge, following the manufacturer's instructions.

-

Elute the sennosides from the SPE cartridge with a suitable solvent and evaporate to dryness.

-

Reconstitute the residue in a known volume of the mobile phase.

4.1.4. Chromatographic Conditions

-

Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid (e.g., 200:800:1 v/v/v).

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 380 nm.

-

Injection Volume: 20 µL.

4.1.5. Quantification

-

Prepare a series of standard solutions of sennosides A and B of known concentrations.

-

Inject the standard solutions and the prepared sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of sennosides A and B in the sample by interpolating its peak area on the calibration curve.

In Vivo Evaluation of Laxative Activity in a Loperamide-Induced Constipation Model

This protocol describes a common animal model for assessing the laxative properties of a test substance.

4.2.1. Animals

-

Wistar rats (male or female, 180-220 g).

-

House the animals in standard laboratory conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water, except during fasting periods.

4.2.2. Materials

-

This compound extract

-

Loperamide hydrochloride

-

Standard laxative (e.g., sodium picosulfate)

-

Normal saline

-

Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

-

Metabolic cages

4.2.3. Experimental Design

-

Divide the rats into several groups (n=6 per group):

-

Normal Control: Receives normal saline.

-

Constipation Control: Receives loperamide and normal saline.

-

Standard Group: Receives loperamide and a standard laxative.

-

Test Groups: Receive loperamide and different doses of the this compound extract.

-

-

Induce constipation by oral or subcutaneous administration of loperamide (e.g., 3-5 mg/kg).

-

Administer the this compound extract or the standard laxative orally one hour after loperamide administration.

-

House the animals in individual metabolic cages for fecal collection.

4.2.4. Evaluation Parameters

-

Fecal Output: Collect and weigh the total feces produced by each rat over a specified period (e.g., 24 hours).

-

Fecal Water Content: Weigh a portion of the collected feces, dry it in an oven at 60°C until a constant weight is achieved, and calculate the water content.

-

Gastrointestinal Transit Time (Charcoal Meal Test):

-

Administer a charcoal meal orally to the rats at a specific time point after treatment.

-

After a set time (e.g., 30 minutes), sacrifice the animals by cervical dislocation.

-

Excise the small intestine from the pylorus to the cecum.

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Calculate the gastrointestinal transit ratio as: (distance traveled by charcoal / total length of the small intestine) x 100.

-

Caption: Workflow for in vivo laxative activity assessment.

Conclusion

This compound plant extracts, with their long-standing history in traditional medicine, continue to be a valuable resource for the management of constipation. The laxative effects are well-documented and scientifically attributed to the action of sennosides and their active metabolite, rhein anthrone. This guide has provided a comprehensive overview of the traditional uses, phytochemical composition, and pharmacological mechanisms of this compound extracts. The detailed experimental protocols and visual representations of the signaling pathway and experimental workflow are intended to serve as a valuable resource for researchers and professionals in the field, fostering further exploration and development of this compound-based therapeutics. Future research should continue to investigate the nuanced interactions of this compound's various phytochemicals and their long-term effects on gut health.

References

An In-Depth Technical Guide to the Pharmacological Properties of Sennosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacological properties of sennosides, a class of naturally occurring laxatives. The information presented herein is intended to support research, discovery, and development activities in the fields of gastroenterology and pharmacology.

Introduction

Sennosides are anthraquinone glycosides derived from the leaves and pods of plants belonging to the Senna genus.[1] They are widely used as over-the-counter (OTC) medications for the short-term treatment of constipation.[2] The primary active constituents are sennoside A and sennoside B, which are stereoisomers.[1] Sennosides themselves are inactive prodrugs that require metabolic activation by the gut microbiota to exert their pharmacological effects.[3] This targeted action in the colon makes them effective stimulant laxatives with a predictable onset of action.

Mechanism of Action

The laxative effect of sennosides is a multi-step process that begins with their transit through the upper gastrointestinal tract and culminates in the stimulation of colonic motility and alteration of fluid and electrolyte balance.

Metabolic Activation in the Colon

Sennosides are hydrophilic molecules that are not significantly absorbed in the stomach or small intestine.[2] Upon reaching the colon, they are metabolized by the resident gut bacteria. This biotransformation is a critical step for their activation. Anaerobic bacteria, such as those from the Bifidobacterium genus, possess β-glucosidase enzymes that hydrolyze the sugar moieties of sennosides, leading to the formation of sennidins. Subsequently, these sennidins are further reduced by bacterial enzymes to the active metabolite, rheinanthrone.

Cellular and Molecular Effects of Rheinanthrone

Rheinanthrone, the active metabolite, exerts its effects on the colonic mucosa through two primary mechanisms: stimulation of motility and alteration of secretion and absorption.

Rheinanthrone directly stimulates the enteric nervous system within the colon wall, leading to an increase in peristaltic contractions. This enhanced motility accelerates the transit of fecal matter through the colon, reducing the time available for water reabsorption and contributing to a softer stool consistency.

Rheinanthrone induces a net secretion of fluid and electrolytes into the colonic lumen. This is achieved through a signaling cascade that involves the production of prostaglandin E2 (PGE2). Rheinanthrone appears to increase the expression of cyclooxygenase-2 (COX-2) in macrophage cells within the colonic mucosa, leading to elevated levels of PGE2.

PGE2 then acts on colonic epithelial cells, leading to two key downstream effects:

-

Inhibition of Water Reabsorption: PGE2 signaling is associated with a decrease in the expression of aquaporin-3 (AQP3), a water channel protein located on the basolateral membrane of colonocytes. Reduced AQP3 expression limits the reabsorption of water from the colonic lumen back into the bloodstream, thereby increasing the water content of the feces.

-

Stimulation of Chloride Secretion: The PGE2 pathway is also linked to the activation of chloride channels on the apical membrane of colonocytes. The increased secretion of chloride ions into the lumen creates an osmotic gradient that draws water and sodium ions along with it, further contributing to the fluid accumulation and laxative effect.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of sennosides are summarized in the tables below.

Pharmacokinetic Parameters

| Parameter | Description | Value |

| Absorption | Sennosides are poorly absorbed in the upper GI tract. Less than 10% of the active metabolite, rheinanthrone, is systemically absorbed from the colon. | |

| Distribution | The volume of distribution of radiolabelled intravenous sennoside B in rats was 0.802 ± 0.124 L/kg. | |

| Metabolism | Sennosides are metabolized by gut bacteria in the colon to sennidins and then to the active metabolite, rheinanthrone. | |

| Elimination | The majority (>90%) of ingested sennosides and their metabolites are excreted in the feces. A small percentage (3-6%) of metabolites are excreted in the urine. | |

| Half-life (t½) | The elimination half-life of radiolabelled intravenous sennoside B in rats was 8.568 ± 0.651 hours. |

Pharmacodynamic Parameters

| Parameter | Description | Value |

| Onset of Action | The laxative effect typically begins 6 to 12 hours after oral administration. | |

| Dosage (Adults) | The recommended starting dose for constipation is typically 17.2 mg per day, with a maximum recommended dose of 34.4 mg twice daily. | |

| Clinical Efficacy | In a randomized, placebo-controlled trial, this compound (1.0 g daily for 28 days) significantly improved the frequency of spontaneous bowel movements and quality of life scores in patients with chronic constipation. The response rate for overall improvement was 69.2% in the this compound group compared to 11.7% in the placebo group. |

Experimental Protocols

This section details methodologies for key experiments used to investigate the pharmacological properties of sennosides.

In Vitro Anaerobic Metabolism of Sennosides by Fecal Microbiota

Objective: To assess the metabolic conversion of sennosides to rheinanthrone by human gut bacteria under anaerobic conditions.

Methodology:

-

Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3 months. The feces are homogenized in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like cysteine-HCl) to create a fecal slurry. All procedures are performed under strictly anaerobic conditions (e.g., in an anaerobic chamber).

-

Incubation: A solution of sennosides is added to the fecal slurry. The mixture is incubated anaerobically at 37°C.

-

Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of sennosides, sennidins, and rheinanthrone over time.

In Vivo Measurement of Intestinal Motility in Rats (Charcoal Meal Test)

Objective: To evaluate the effect of sennosides on gastrointestinal transit time in a rat model.

Methodology:

-

Animal Preparation: Male Wistar rats are fasted overnight with free access to water.

-

Drug Administration: The rats are divided into a control group (receiving vehicle) and a treatment group (receiving a specific dose of sennosides) via oral gavage.

-

Charcoal Meal Administration: After a predetermined time following drug administration (e.g., 60 minutes), a charcoal meal (typically a suspension of charcoal in a vehicle like gum acacia) is administered orally to all rats.

-

Euthanasia and Dissection: After a set period (e.g., 20-30 minutes) following the charcoal meal, the rats are euthanized, and the small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction.

-

Measurement: The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.

-

Calculation: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

Randomized Controlled Trial of Sennosides for Chronic Constipation

Objective: To assess the efficacy and safety of sennosides in patients with chronic constipation.

Methodology:

-

Study Design: A prospective, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Patients diagnosed with chronic idiopathic constipation according to established criteria (e.g., Rome IV criteria).

-

Randomization: Patients are randomly assigned to receive either sennosides (e.g., 1.0 g daily) or a matching placebo for a defined period (e.g., 28 days).

-

Outcome Measures:

-

Primary Endpoint: Overall improvement in constipation symptoms as reported by the patient.

-

Secondary Endpoints: Frequency of spontaneous bowel movements (SBMs), complete SBMs, stool consistency, and quality of life assessments.

-

-

Data Collection: Patients maintain a daily diary to record bowel movements and associated symptoms. Quality of life questionnaires are administered at baseline and at the end of the treatment period.

-

Statistical Analysis: The data from the sennoside and placebo groups are compared to determine the statistical significance of any observed differences in the primary and secondary endpoints.

Conclusion

Sennosides are effective stimulant laxatives with a well-defined mechanism of action that is dependent on their metabolic activation by the colonic microbiota. Their primary active metabolite, rheinanthrone, stimulates colonic motility and alters fluid and electrolyte transport, leading to an increase in fecal water content and accelerated colonic transit. The pharmacological profile of sennosides supports their clinical use for the short-term management of constipation. Further research may focus on the long-term effects of sennoside use and their potential interactions with the gut microbiome in various disease states.

References

- 1. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of this compound (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of this compound in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

An In-depth Guide to the Mechanism of Action of Senna Glycosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the pharmacological effects of senna glycosides, commonly known as sennosides. It delves into their journey from oral administration to their ultimate laxative effect, detailing the critical role of the gut microbiota and the subsequent physiological responses within the colon.

Introduction

This compound glycosides are naturally occurring compounds found in plants of the this compound genus and are widely used as over-the-counter laxatives for the treatment of constipation.[1][2] Chemically, they are anthraquinone glycosides, with sennosides A and B being the most prominent.[3] These compounds are prodrugs, meaning they are inactive when ingested and require metabolic activation to exert their therapeutic effects.[4]

Pharmacokinetics: A Journey to the Colon

The pharmacokinetic profile of this compound glycosides is unique and essential to their colon-specific action.

-

Absorption and Metabolism: Upon oral administration, this compound glycosides, which are β-O-linked glycosides, are not absorbed in the upper gastrointestinal tract, nor are they broken down by human digestive enzymes.[5] This resistance to upper gut digestion and absorption ensures that they reach the large intestine intact.

-

Microbial Activation: The key to their activation lies within the colon's resident microbiota. Intestinal bacteria, particularly species with β-glucosidase and reductase activity, metabolize the sennosides into their active aglycone form, rhein anthrone. This biotransformation is a critical step, as demonstrated by the lack of a laxative effect in germ-free rats.

-

Systemic Exposure: While the primary site of action is the colon, a small fraction of the active metabolite, rhein anthrone, can be absorbed. Animal studies using radiolabeled rhein anthrone administered directly into the cecum showed less than 10% absorption. Absorbed rhein anthrone is oxidized to rhein and sennidins, which can be found in the blood, primarily as glucuronide and sulfate conjugates.

-

Excretion: The majority of ingested sennosides (approximately 90%) are excreted in the feces as polymers (polyquinones), along with a smaller percentage of unchanged sennosides and their metabolites. A minor fraction (3-6%) of metabolites is excreted in the urine.

The following diagram illustrates the conversion of sennosides into the active metabolite, rhein anthrone, by the gut microbiota.

Caption: Metabolic activation of sennosides in the colon.

Pharmacodynamics: The Dual Mechanism of Action

Once converted to rhein anthrone, the compound exerts its laxative effect through a dual mechanism of action primarily targeting the colonic epithelium.

-

Stimulation of Colonic Motility: Rhein anthrone stimulates the motility of the large intestine, leading to accelerated colonic transit. This is achieved by stimulating the submucosal and myenteric nerve plexuses, which increases peristalsis. This reduces the time available for water reabsorption, resulting in softer stools.

-

Alteration of Fluid and Electrolyte Transport: Rhein anthrone significantly influences secretion and absorption processes in the colon. This occurs via two concomitant mechanisms:

-

Antiabsorptive Effect: Inhibition of the absorption of water and electrolytes (specifically Na+ and Cl-) into the colonic epithelial cells.

-

Secretagogue Effect: An increase in the leakiness of tight junctions and stimulation of water and electrolyte secretion into the colonic lumen.

-

This combined action leads to an accumulation of fluid and electrolytes in the colon, further contributing to the laxative effect. The typical delay of 8-12 hours between oral administration and defecation is attributed to the time required for the sennosides to travel to the colon and be metabolized into the active compound.

Signaling Pathways and Molecular Targets

Recent research has begun to elucidate the specific molecular pathways involved in the action of rhein anthrone.

-

Prostaglandin E2 (PGE2) and Aquaporin-3 (AQP3) Pathway: One of the key mechanisms involves the interaction of rhein anthrone with immune cells in the colon. Rhein anthrone activates macrophages in the colon to secrete prostaglandin E2 (PGE2). PGE2 then acts as a paracrine factor on colonic mucosal epithelial cells, leading to the downregulation of aquaporin-3 (AQP3) expression. AQP3 is a water channel crucial for water absorption from the colon. By inhibiting AQP3, rhein anthrone effectively reduces water transport from the colonic lumen to the vascular side, increasing the water content of the feces.

-

MAP Kinase Pathway: Studies on rhein, the oxidized form of rhein anthrone, have shown that it can inhibit cell proliferation in colon adenocarcinoma cells by directly involving the MAP kinase (MAPK) signaling pathway. Specifically, rhein has been observed to reduce the expression of phosphorylated ERK1 and ERK2. While this effect is related to anti-proliferative properties, it highlights a potential interaction of anthranoids with key cellular signaling cascades.

The diagram below outlines the proposed signaling cascade initiated by rhein anthrone, leading to reduced water absorption in the colon.

Caption: Rhein anthrone-mediated downregulation of AQP3.

Experimental Protocols

Understanding the mechanism of this compound glycosides has been facilitated by various experimental models.

-

Objective: To determine the laxative effect of this compound extract in an animal model.

-

Model: Wistar rats or NMRI mice.

-

Protocol:

-

Animals are divided into control and treatment groups.

-

The treatment group receives a specific dose of this compound extract or isolated sennosides (e.g., 5-60 mg/kg) orally or via intragastric administration for a defined period (e.g., 7 days or longer). The control group receives a vehicle (e.g., saline solution).

-

Parameters such as fecal water content, body weight, and large intestinal transit time are measured.

-

For transit time, a marker (e.g., charcoal meal) is administered, and the time to its excretion is recorded.

-

-

Example Findings: Oral administration of 50 mg/kg sennosides in female Wistar rats was shown to reduce large intestinal transit time.

-

Objective: To study the metabolism of sennosides by the gut microbiota and the impact on the microbial community.

-

Model: Ex vivo incubation of human fecal samples using systems like SIFR® (Systemic Intestinal Fermentation Research).

-

Protocol:

-

Human fecal samples are collected and incubated under anaerobic conditions.

-

This compound seed extracts are introduced into the incubation medium.

-

Over a period (e.g., 48 hours), samples are taken to measure changes in microbial community structure (via shotgun metagenomic sequencing), cell density, pH, and production of fermentation products like short-chain fatty acids.

-

-

Example Findings: this compound seed extracts were found to have taxon-specific antimicrobial effects, significantly reducing the abundance of Bacteroidota while members of the Enterobacteriaceae persisted.

-

Objective: To investigate the molecular mechanism of AQP3 downregulation.

-

Model: Human colon cancer HT-29 cells (as a model for colonic epithelial cells) and macrophage-derived Raw264.7 cells.

-

Protocol:

-

Raw264.7 cells are treated with sennoside A metabolites (rheinanthrone, rhein).

-

The concentration of PGE2 in the cell culture supernatant is measured (e.g., by ELISA).

-

HT-29 cells are then treated with the collected PGE2-containing supernatant or with PGE2 directly.

-

The expression of AQP3 in HT-29 cells is quantified (e.g., by Western blot or qPCR) at various time points.

-

-

Example Findings: A significant increase in PGE2 was observed only in Raw264.7 cells treated with rheinanthrone. Subsequent addition of PGE2 to HT-29 cells led to a decrease in AQP3 expression to approximately 40% of the control within 15 minutes.

Quantitative Data Summary

The following tables summarize key quantitative data from cited studies.

Table 1: Pharmacokinetic Parameters

| Parameter | Value | Species | Source |

|---|---|---|---|

| Absorption of Rhein Anthrone (intracecal) | <10% | Rat | |

| Urinary Excretion of Metabolites | 3-6% | Human/Rat | |

| Fecal Excretion (as polymers) | ~90% | Human/Rat | |

| Onset of Action (Oral) | 8-12 hours | Human |

| Max. Rhein Concentration in Blood (20mg sennosides/day for 7 days) | 100 ng/ml | Human | |

Table 2: Effective Doses and Toxicological Data

| Parameter | Value | Species | Source |

|---|---|---|---|

| Laxative Dose (Sennosides) | 12-60 mg/day | Human | |

| Laxative Dose (Sennosides) | 9.35 mg/kg | Mouse (NMRI) | |

| Laxative Dose (this compound Extract) | 25 mg/kg | Rat (Sprague-Dawley) |

| Acute Toxicity (LD50) | 5,000 mg/kg | Rat & Mouse | |

Table 3: Cellular and Molecular Effects

| Experiment | Treatment | Result | Cell Line/Model | Source |

|---|---|---|---|---|

| AQP3 Expression | PGE2 addition | ~60% reduction in 15 mins | HT-29 cells | |

| PGE2 Secretion | Rhein Anthrone | Significant Increase | Raw264.7 cells | |

| Microbiome Diversity | This compound Seed Extract (48h) | 40% reduction in cell density | Human Fecal Culture |

| pERK1/2 Expression | Rhein (0.1-1 µg/ml) | Significant Reduction | Caco-2 cells | |

Conclusion

The mechanism of action of this compound glycosides is a multi-step process that is critically dependent on the metabolic activity of the gut microbiome. As prodrugs, their colon-specific activation ensures a targeted therapeutic effect, minimizing upper gastrointestinal side effects. The active metabolite, rhein anthrone, induces laxation through a dual mechanism: enhancing colonic motility and promoting fluid accumulation in the lumen. The latter is achieved, at least in part, by a sophisticated signaling cascade involving macrophage activation, PGE2 secretion, and the subsequent downregulation of AQP3 water channels in colonic epithelial cells. This detailed understanding of the pharmacokinetics and pharmacodynamics of sennosides is vital for the continued development and optimization of anthranoid-based therapies.

References

Molecular Docking of Senna's Bioactive Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the landscape of molecular docking studies focused on the active compounds derived from the Senna plant genus. It serves as a comprehensive resource, summarizing quantitative binding data, detailing experimental methodologies, and visualizing key biological pathways and workflows. This guide is designed to facilitate further research and development of this compound-derived compounds as potential therapeutic agents.

Data Presentation: Quantitative Docking Results

The following tables summarize the binding affinities and related quantitative data from various molecular docking studies on this compound's active compounds against a range of therapeutic targets. This data provides a comparative overview of the inhibitory potential of these natural products.

Table 1: Binding Affinities of this compound Compounds against Various Protein Targets

| Bioactive Compound | Target Protein | PDB ID | Docking Score/Binding Energy (kcal/mol) | Software Used | Therapeutic Area |

| Rhein | Lanosterol 14-α-demethylase (CYP51) | - | -8.518 | Schrödinger Maestro | Antifungal |

| Aloe-emodin | Lanosterol 14-α-demethylase (CYP51) | - | -7.81 | Schrödinger Maestro | Antifungal |

| Chrysophanol | Lanosterol 14-α-demethylase (CYP51) | - | -7.493 | Schrödinger Maestro | Antifungal |

| Emodin | Lanosterol 14-α-demethylase (CYP51) | - | -6.717 | Schrödinger Maestro | Antifungal |

| 1-methylchrysene | PTEN | 5BZX | -9.2 | AutoDock Vina | Anticancer (Pancreatic) |

| 3-methyl-1,8,9-anthracenetriol | PTK2 | 3BZ3 | -8.1 | AutoDock Vina | Anticancer (Pancreatic) |

| Sennosides | Spike protein-ACE2 complex | - | 118 (Libdock score) | BIOVIA DS | Antiviral (SARS-CoV-2) |

| Sennosides | Helicase nsp13 | - | 114 (Libdock score) | BIOVIA DS | Antiviral (SARS-CoV-2) |

| Sennosides | 3CLpro | - | 109 (Libdock score) | BIOVIA DS | Antiviral (SARS-CoV-2) |

| Sennosides | RdRp nsp12 | - | 102 (Libdock score) | BIOVIA DS | Antiviral (SARS-CoV-2) |

| Kaempferol | α-glucosidase | 5NN8 | Better than standard | - | Antidiabetic |

| Luteolin | α-glucosidase | 5NN8 | Better than standard | - | Antidiabetic |

| Rhein | α-glucosidase | 5NN8 | Present in active extract | - | Antidiabetic |

| Chrysophanol | ErbB4 (inactive form) | 3BBT | -9.2 | - | Anticancer |

| Chrysophanol | ErbB4 (active form) | 3BCE | -9.2 | - | Anticancer |

Table 2: Additional Docking Parameters for Selected this compound Compounds

| Compound | Target | Ki (µM) | RMSD (Å) | Interacting Residues |

| Aleuritolic acid | HIV-1 Reverse Transcriptase | 0.61 | - | Not specified |

| Emodin | MTH1 | - | < 2.0 | Not specified |

| Rhein | Not specified | - | - | Not specified |

| Aloe-emodin | Not specified | - | - | Not specified |

Note: The availability of Ki and RMSD values is often limited in published studies. RMSD values below 2.0 Å are generally considered to indicate a stable and reliable docking pose.

Experimental Protocols

This section details the typical methodologies employed in the molecular docking studies of this compound's active compounds. These protocols are synthesized from various research articles to provide a generalized yet comprehensive workflow.

Protein Preparation

The initial step in a molecular docking study is the preparation of the target protein's three-dimensional structure.

-

Structure Retrieval: The 3D crystallographic structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

-

Preprocessing: The retrieved protein structure is preprocessed to prepare it for docking. This involves:

-

Removing water molecules and any co-crystallized ligands or heteroatoms that are not relevant to the study.

-

Adding polar hydrogen atoms to the protein structure.

-

Assigning appropriate protonation states to the amino acid residues at a physiological pH.

-

Repairing any missing atoms or residues in the crystal structure.

-

Assigning partial atomic charges (e.g., Kollman charges).

-

Energy minimization of the protein structure to relieve any steric clashes and achieve a more stable conformation.

-

Ligand Preparation

The three-dimensional structures of the this compound active compounds (ligands) are also prepared for docking.

-

Structure Retrieval: Ligand structures can be obtained from databases such as PubChem or ZINC, or sketched using chemical drawing software.

-

Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain their most stable conformation.

-

Charge and Torsion Angle Definition: Appropriate partial charges are assigned to the ligand atoms, and rotatable bonds (torsion angles) are defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

With the prepared protein and ligands, the molecular docking simulation is performed using specialized software.

-

Software: Commonly used software includes AutoDock Vina and Schrödinger Glide.

-

Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation. The size and center of the grid box are crucial parameters and are typically determined based on the location of the co-crystallized ligand in the original PDB file or by using active site prediction tools. For AutoDock Vina, a systematic analysis has shown that the highest accuracy is often achieved when the dimensions of the search space are 2.9 times larger than the radius of gyration of the docking compound[1].

-

Docking Algorithm: The docking software employs a search algorithm (e.g., a genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the defined grid box.

-

Scoring Function: A scoring function is used to evaluate the binding affinity of each ligand pose. The poses with the most favorable (lowest) binding energies are selected as the most probable binding modes.

Validation of Docking Protocol

To ensure the reliability of the docking results, the protocol is typically validated.

-

Redocking: A common validation method is to extract the co-crystallized ligand from the protein's PDB file and then dock it back into the active site. The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode[2].

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound's active compounds and a generalized workflow for molecular docking studies.

References

- 1. Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound makki and other active phytochemicals: Myths and realities behind covid19 therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

A Historical and Technical Guide to the Medicinal Use of Senna

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the historical and modern medicinal use of Senna, a plant with a long-standing role in therapeutics. From its ancient origins to its current applications, this document delves into the pharmacological underpinnings of its efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and analytical workflows.

Historical Perspective: From Ancient Remedies to Modern Laxatives

The medicinal use of this compound dates back thousands of years. Its earliest documented use can be traced to ancient Egypt, where it was employed as a natural laxative.[1] Arabian physicians are credited with formally introducing this compound to European medicine in the 9th century.[2][3][4][5] The name "this compound" itself is derived from the Arabic word "sena".

Traditionally, this compound was prepared as an infusion or tea for its purgative effects. Its application was not limited to constipation; in Traditional Chinese Medicine, it was used to address "heat" in the liver and for atherosclerosis, while in Ayurvedic medicine, it was a remedy for a variety of ailments including anemia, jaundice, and skin problems.

The 19th and 20th centuries marked a shift towards a more scientific understanding of this compound's properties. The active compounds, primarily sennosides A and B, were isolated in the mid-20th century, paving the way for standardized extracts and modern pharmaceutical preparations. Today, this compound is an FDA-approved over-the-counter laxative and one of the most widely used herbal medicines globally.

Active Compounds and Mechanism of Action

The primary active constituents of this compound are hydroxyanthracene glycosides, commonly known as sennosides. Sennosides A and B are the most abundant and are responsible for the plant's laxative effect. These compounds are essentially prodrugs; they are not absorbed in the upper gastrointestinal tract.

Upon reaching the large intestine, gut bacteria metabolize the sennosides into the active metabolite, rhein anthrone. Rhein anthrone exerts its laxative effect through two primary mechanisms:

-

Stimulation of Colonic Motility: It irritates the intestinal lining, leading to increased peristalsis and accelerated colonic transit.

-

Alteration of Fluid and Electrolyte Balance: It inhibits the absorption of water and electrolytes from the colon and increases the secretion of fluid into the lumen, resulting in softer stools.

The laxative effect of this compound typically occurs 8-12 hours after oral administration, which is the time required for the sennosides to reach the colon and be converted to rhein anthrone.

Quantitative Analysis of Sennosides

The concentration of sennosides in this compound plant material and commercial products is a critical quality control parameter. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most common analytical methods for their quantification.

Sennoside Content in this compound Plant Material

The sennoside content can vary depending on the plant part and geographical origin.

| Plant Part | Species | Sennoside A Content (%) | Sennoside B Content (%) | Total Sennosides (%) | Reference |

| Pods | This compound alexandrina | 1.22 | 2.7 | 3.92 | |

| Leaves | This compound alexandrina | 1.83 | 1.83 | 3.66 | |

| Pods | This compound angustifolia | - | - | 1.74 - 2.76 | |

| Leaves | This compound angustifolia | - | - | 1.07 - 1.19 | |

| Leaves | Ethiopian Accessions | - | - | 1.08 - 1.76 | |

| Pods | Ethiopian Accessions | - | - | 1.43 - 2.62 |

Sennoside Content in Commercial Formulations

The amount of sennosides in commercial products is standardized to ensure consistent efficacy.

| Formulation Type | Stated Amount | Analytical Method | Measured Sennoside Content | Reference |

| Tablets | 13 mg per tablet | 2D qNMR | 12.77 ± 0.85 mg per tablet | |

| Tablets | 60 mg | HPLC | 10-60 µg/ml range | |

| Capsules | 450 mg | HPLC | - | |

| Iranian Market Drugs | Varied | UV-Visible | 0.8% - 2.75% | |

| Iranian Market Drugs | Varied | HPLC | 0.64% - 2.55% |

Pharmacokinetics of Sennosides

The pharmacokinetic profile of sennosides is unique due to their metabolism by gut bacteria.

| Parameter | Value | Description | Reference |

| Absorption | <10% of rhein anthrone | The active metabolite is poorly absorbed from the large intestine. | |

| Bioavailability | Low systemic availability | The glycoside form is not absorbed, and the active metabolite has low absorption. | |

| Metabolism | Gut bacteria | Converted to rhein anthrone in the large intestine. | |

| Excretion | ~90% in feces, 3-6% in urine | The majority is excreted as polymers in feces, with a small amount of metabolites excreted in urine. | |

| Peak Plasma Concentration (Rhein) | ~100 ng/ml | After oral administration of 20 mg sennosides for 7 days. | |

| Time to Peak Concentration (Rhein) | 10-11 hours | Corresponds to the transit time to the colon and metabolism. |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in treating constipation.

| Study Design | Comparison | Dosage | Primary Outcome | Result | Reference |

| Randomized, Placebo-Controlled | This compound vs. Magnesium Oxide vs. Placebo | This compound: 1.0 g daily for 28 days | Overall symptom improvement | 69.2% improvement with this compound vs. 11.7% with placebo (P < 0.0001). | |

| Randomized, Controlled | This compound vs. Lactulose | This compound (in Agiolax): 14.8 g daily | Bowel movement frequency | 4.5 bowel movements/week with this compound vs. 2.2-1.9/week with lactulose (p < 0.05). | |

| Randomized, Controlled | This compound vs. This compound + Bisacodyl (Geriatric) | This compound: 20 mg sennoside B twice daily for 28 days | Constipation Scoring System and Quality of Life | This compound alone was more effective in improving constipation severity and quality of life. |

Experimental Protocols

Quantification of Sennosides by HPLC

This protocol outlines a typical High-Performance Liquid Chromatography method for the determination of sennosides in this compound formulations.

Quantification of Total Anthraquinones by UV-Visible Spectrophotometry

This method provides a rapid estimation of the total anthraquinone content, calculated as sennoside B.

Conclusion

This compound's journey from a traditional herbal remedy to a well-characterized, globally utilized medication is a testament to the value of ethnobotanical knowledge when investigated through the lens of modern science. The elucidation of its active compounds, mechanism of action, and pharmacokinetic profile has enabled the development of standardized and effective formulations for the management of constipation. Continued research, particularly in the areas of long-term safety and potential applications beyond its laxative effects, will further solidify the place of this compound in the therapeutic armamentarium. This guide provides a foundational technical overview for professionals engaged in the research and development of botanical drugs.

References

- 1. iomcworld.com [iomcworld.com]

- 2. karger.com [karger.com]

- 3. Metabolism and pharmacokinetics of anthranoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Versus Magnesium Oxide for the Treatment of Chronic Constipation: A Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antimicrobial Properties of Senna Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current scientific understanding of Senna essential oils as antimicrobial agents. It details their chemical composition, summarizes their efficacy against various microorganisms, and provides standardized protocols for in-vitro testing. The information presented is intended to support further research and development in the field of natural antimicrobial compounds.

Chemical Composition of this compound Essential Oils

The antimicrobial efficacy of essential oils is largely determined by their chemical composition, which can vary significantly between different species of the same genus.[1] Essential oils are complex mixtures, typically containing 20 to 60 different bioactive components, with 2-3 major components at high concentrations (20–70%).[2]

Studies on various this compound species have identified a diverse range of volatile compounds.

-

This compound podocarpa : The essential oil hydrodistilled from the leaves of this compound podocarpa from Nigeria was found to be rich in 1,2-benzenedicarboxylic acid, mono(2-ethylhexyl) ester phthalate (26.6%) and β-elemene (27.9%).[3][4][5] Other significant constituents include caryophyllene oxide (7.3%) and urs-12-en-24-oic acid, 3-oxo-methyl ester (5.5%).

-

This compound alata : Gas Chromatography-Mass Spectrometry (GC-MS) analysis of an isopropanolic leaf extract identified major compounds such as octadecanoic acid methyl ester (75.03%) and hexadecanoic acid methyl ester (8.59%).

-

This compound occidentalis : The leaf oil's quantitatively significant constituents were identified as (E)-phytol (26.0%), hexadecanoic acid (17.3%), and 6,10,14-trimethyl-2-pentadecanone (9.9%). The fruit oil, however, was dominated by cyperene (10.8%), β-caryophyllene (10.4%), limonene (8.0%), and caryophyllene oxide (6.8%).

-

This compound hirsuta : The principal components identified in the essential oil from this species were (E)-phytol (30.8%), pentadecanal (21.7%), and 6,10,14-trimethyl-2-pentadecanone (3.8%). The fruit oil's main components were benzyl benzoate (24.7%), τ-cadinol (18.9%), and 2,5-dimethoxy-p-cymene (14.6%).

The presence of terpenes, terpenoids, and other aromatic compounds is central to the antimicrobial potential of these oils.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound essential oils has been quantified using standard laboratory methods, primarily the agar diffusion and broth microdilution assays. The results are typically presented as the diameter of the zone of inhibition (ZI) and the Minimum Inhibitory Concentration (MIC), respectively.

Antimicrobial Activity of this compound podocarpa Essential Oil

The essential oil of S. podocarpa has demonstrated moderate to strong antimicrobial activity against a panel of bacteria and fungi. The oil was particularly effective against R. stolonifer, E. coli, and P. notatum.

| Microorganism | Type | Zone of Inhibition (mm) | MIC (mg/mL) |

| Bacillus cereus | Gram (+) Bacteria | 12.3 ± 0.5 | 2.5 |

| Staphylococcus aureus | Gram (+) Bacteria | 12.0 ± 1.0 | 2.5 |

| Escherichia coli | Gram (-) Bacteria | 15.3 ± 0.5 | 0.6 |

| Pseudomonas aeruginosa | Gram (-) Bacteria | 13.7 ± 0.6 | 1.2 |

| Klebsiella pneumoniae | Gram (-) Bacteria | 11.3 ± 0.6 | 5.0 |

| Salmonella spp. | Gram (-) Bacteria | 10.0 ± 0.2 | 5.0 |

| Proteus mirabilis | Gram (-) Bacteria | 13.3 ± 0.6 | 1.2 |

| Penicillium notatum | Fungi | 21.0 ± 1.5 | 0.6 |

| Rhizopus stolonifer | Fungi | 28.3 ± 2.9 | 0.3 |

| (Data sourced from Adebayo et al., 2014) |

Antimicrobial Activity of Other this compound Species

| Species | Oil Source | Test Microbe(s) | MIC (µg/mL) | Finding |

| This compound occidentalis | Fruit | E. coli, S. aureus, B. subtilis, A. niger | 78 - 312 | Exhibited better activity compared to S. hirsuta oil. |

| This compound hirsuta | Fruit | E. coli, S. aureus, B. subtilis, A. niger | >312 | Less active than S. occidentalis oil. |

| This compound alata | Leaf | S. aureus, S. faecalis, E. coli, P. mirabilis | Not specified | Showed marked antibacterial activity. |

| (Data sourced from Essien et al., 2019 and Igwe et al., 2015) |

Mechanisms of Antimicrobial Action

The antimicrobial activity of essential oils is complex and often involves multiple targets within the microbial cell. Due to their lipophilic nature, the primary target is the cell membrane.

Key mechanisms include:

-

Disruption of Membrane Integrity : Lipophilic components, such as terpenes and phenols, can penetrate the bacterial cell membrane, disrupting its structure and increasing permeability. This leads to the leakage of vital intracellular components like ions (e.g., K+) and ATP.

-

Inhibition of Cellular Processes : The influx of essential oil components and leakage of cellular material disrupts critical functions, including energy production, nutrient processing, protein synthesis, and DNA replication.

-

Enzyme Inhibition : Some components can interfere with cellular enzymes, including those involved in ATP synthesis (ATPases) and cell wall synthesis.

-

Protein Denaturation : Active compounds can interact with proteins in the cytoplasm and cell membrane, leading to denaturation and loss of function.

The specific signaling pathways affected by this compound essential oils are not yet fully elucidated, but the general mechanism involves a cascade of events initiated by membrane destabilization.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Properties of Plant Essential Oils against Human Pathogens and Their Mode of Action: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Constituents and Antimicrobial Activity of Essential Oil of this compound podocarpa (Guill. et Perr.) Lock - American Journal of Plant Sciences - SCIRP [scirp.org]

- 4. [PDF] Chemical Constituents and Antimicrobial Activity of Essential Oil of this compound podocarpa (Guill. et Perr.) Lock | Semantic Scholar [semanticscholar.org]

- 5. scirp.org [scirp.org]

The Role of Gut Microbiota in the Metabolic Activation of Senna Compounds: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Senna, a widely utilized natural laxative, contains sennosides, which are inactive prodrugs. Their therapeutic efficacy is entirely dependent on metabolic activation by the gut microbiota. This technical guide provides an in-depth examination of the microbial biotransformation of sennosides into their active form, rhein anthrone. It details the metabolic pathways, key bacterial species and enzymes, and the subsequent pharmacological signaling cascades. Furthermore, this guide furnishes detailed experimental protocols for studying these interactions and presents quantitative data from key studies to serve as a resource for researchers in pharmacology and drug development.

Introduction: The Prodrug Nature of Sennosides

Sennosides, the primary active constituents of the this compound plant, are dianthrone-O-glycosides (specifically, glucosides of rhein dianthrone). In their glycosylated form, they are large, hydrophilic molecules that are not hydrolyzed by mammalian digestive enzymes and are poorly absorbed in the stomach and small intestine[1][2][3]. Their pharmacological activity is unlocked only upon reaching the colon, where the dense and enzymatically diverse gut microbiota catalyzes their transformation into the ultimate active metabolite, rhein anthrone[2][4]. This microbial conversion is essential for the laxative effect, as demonstrated in studies where germ-free mice administered sennosides exhibited no laxative response. Understanding this microbe-drug interaction is critical for appreciating the mechanism of action, inter-individual variability in response, and the development of targeted pro-drug therapies.

Microbial Metabolic Pathways of Sennosides

The biotransformation of sennosides into rhein anthrone is a multi-step process mediated by specific bacterial enzymes. Two primary pathways have been proposed, with evidence suggesting that Pathway I is the predominant route.

Pathway I: Stepwise Hydrolysis and Reduction

-

Deglycosylation: Bacterial β-glucosidases hydrolyze the C-8 glycosidic bonds of sennosides (e.g., Sennoside A/B) in a stepwise manner. This reaction removes the glucose moieties, first forming sennidin-8-monoglucosides and subsequently the aglycones, sennidins (e.g., Sennidin A/B).

-

Reduction: The resulting sennidins are then reduced by bacterial reductases, which cleave the C10-C10' bond to form two molecules of the active metabolite, rhein anthrone.

Pathway II: Reduction and Subsequent Hydrolysis

-

Initial Reduction: In this alternative pathway, sennosides are first reductively cleaved to form 8-glucosyl-rhein anthrone.

-

Final Hydrolysis: The intermediate 8-glucosyl-rhein anthrone is then hydrolyzed by bacterial β-glucosidases to release the active rhein anthrone.

The active metabolite, rhein anthrone, can be further oxidized to rhein and sennidins, which are less active but can be detected in feces and urine.

Visualization of Metabolic Pathways

Caption: Figure 1: Microbial Metabolic Pathways of Sennosides.

Key Microbial Players and Enzymes

The capacity to metabolize sennosides is not universal among gut bacteria but is concentrated in specific species possessing the necessary enzymes.

-

β-Glucosidase Producers: This enzyme is crucial for the hydrolysis of the glucose moieties. Numerous anaerobic bacteria in the colon express β-glucosidases. Species from the genus Bifidobacterium have been shown to be particularly effective at sennoside hydrolysis. For instance, a specific strain, Bifidobacterium sp. SEN, was isolated from human feces and demonstrated the ability to hydrolyze sennosides to sennidins. Other studies have identified potent activity in Bifidobacterium pseudocatenulatum and Bifidobacterium animalis.

-

Reductase Producers: The reduction of sennidins to rhein anthrone is a critical activation step. An enzyme with this reductive capability was isolated from Peptostreptococcus intermedius . Other bacteria implicated in the reductive steps include Clostridium sphenoides and Eubacterium rectale .